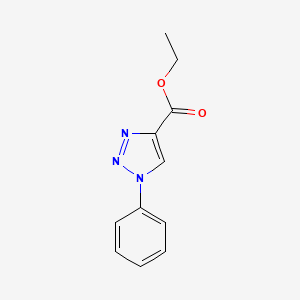

Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 1-phenyltriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-16-11(15)10-8-14(13-12-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGFDOPIMFLRJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Components

Optimized Procedure

- Azide preparation : Aniline derivatives react with sodium nitrite and HCl at 0–5°C to form diazonium salts, followed by azide generation using NaN₃.

- Cycloaddition : Phenyl azide (1.2 equiv) and ethyl propiolate (1.0 equiv) react in a 1:1 DMF/MeOH mixture with CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) at 25°C for 6–12 hours.

- Work-up : Filtration through silica gel and crystallization from ethanol yield the product as white needles (mp 86–87°C).

| Parameter | Value | Source |

|---|---|---|

| Yield | 70–95% | |

| Reaction time | 6–24 hours | |

| Regioselectivity | 1,4-disubstituted |

This method avoids hazardous hydrazoic acid (HN₃) by using stable azide precursors. The reaction’s regioselectivity stems from copper’s coordination to the alkyne, polarizing the triple bond for nucleophilic azide attack.

Silver-Mediated Cycloaddition

Silver catalysts offer an alternative for substrates incompatible with copper. A 2019 study demonstrated:

Reaction Conditions

Silver’s lower electrophilicity compared to copper reduces side reactions with sensitive functional groups. However, this method requires higher temperatures and exhibits slower kinetics.

Diazonium Salt Coupling

A non-catalytic approach involves diazo compounds:

Protocol

- Diazo precursor : Ethyl 2-formyl-2-diazoacetate reacts with aniline derivatives in ethanol/acetic acid (3:1 v/v).

- Cyclization : Stirring at 25°C for 16 hours induces [3+2] cycloaddition.

- Isolation : Crystallization from ethanol affords the product in 70% yield.

Mechanistic insight : The diazo compound acts as a 1,3-dipole, coupling with the aniline-derived nucleophile to form the triazole ring.

Industrial-Scale Production

Patent CN113651762A outlines a scalable five-step process for analogous triazole esters:

- Nucleophilic substitution : 1,2,4-Triazole + chloromethane → 1-methyl-1,2,4-triazole.

- Protection : Lithium reagents (n-BuLi or LDA) protect the 5-position.

- Carboxylation : CO₂ insertion at the 3-position.

- Esterification : Thionyl chloride/MeOH converts acid to methyl ester.

- Deprotection : Pd/C-mediated hydrogenolysis removes protecting groups.

While optimized for methyl esters, substituting ethanol in step 4 yields the ethyl ester variant. This method achieves 72.5% overall yield with HPLC purity >99%.

Comparative Analysis of Methods

| Method | Yield | Temp (°C) | Catalysts | Scalability |

|---|---|---|---|---|

| CuAAC | 70–95% | 25 | CuSO₄/ascorbate | High |

| Ag-mediated | 82% | 70 | Ag₂SO₄ | Moderate |

| Diazonium coupling | 70% | 25 | None | Low |

| Industrial process | 72.5% | 0–100 | LDA, Pd/C | High |

Key findings :

- CuAAC is optimal for lab-scale synthesis due to mild conditions and high regiocontrol.

- Industrial methods prioritize cost-effectiveness, using protecting groups to bypass isomerization issues.

- Silver catalysis is niche, reserved for copper-sensitive substrates.

Characterization Data

1H NMR (CDCl₃) :

- δ 8.44 (d, J = 8.5 Hz, 2H, ArH)

- δ 7.72 (s, 1H, triazole-H)

- δ 4.40 (q, J = 7.1 Hz, 2H, OCH₂CH₃)

- δ 1.40 (t, J = 7.1 Hz, 3H, CH₃)

IR (cm⁻¹) :

Challenges and Solutions

Regioisomer Formation

Non-catalytic methods produce 1,4- and 1,5-disubstituted triazoles. CuAAC eliminates this issue via mechanistic control.

Ester Hydrolysis

The ethyl ester group is susceptible to basic conditions. Industrial protocols use neutral work-up (e.g., silica filtration) to prevent degradation.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the triazole ring to other functional groups.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial and Antifungal Activity

Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate exhibits significant antimicrobial properties. It has been studied for its effectiveness against various pathogens, including bacteria and fungi. Research indicates that derivatives of this compound can inhibit xanthine oxidase, an enzyme involved in uric acid production, making it a potential candidate for gout treatment. In vitro studies show that some derivatives have IC50 values as low as 0.21 µM, indicating potent activity compared to traditional treatments like allopurinol .

Cancer Research

The compound has also been investigated for its anticancer properties. Studies have identified its potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain derivatives have shown promising results in targeting specific cancer cell lines, suggesting a pathway for developing new anticancer therapies .

Agricultural Applications

Fungicide Development

In agricultural chemistry, ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate serves as a potent fungicide. It effectively controls several fungal diseases that affect crops, thereby enhancing agricultural productivity. The compound's mechanism involves disrupting fungal cell wall synthesis and metabolism .

Case Study: Efficacy Against Crop Diseases

A field study demonstrated the efficacy of this compound against Fusarium species in wheat crops. Treated plots showed a significant reduction in disease incidence compared to untreated controls, highlighting its potential as a sustainable agricultural solution .

Wirkmechanismus

The mechanism of action of ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins in bacteria, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

A comparison of ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate with analogs highlights the impact of substituents on yield, melting point, and functional properties (Table 1).

Table 1: Key Properties of Ethyl 1-Phenyl-1H-1,2,3-Triazole-4-Carboxylate and Analogs

Positional Isomerism in Coordination Chemistry

Ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate (L2) and its positional isomer (L1) form structurally distinct Cd(II) complexes. L2 acts as a linker in a coordination polymer, while L1 forms a mononuclear complex. This demonstrates how triazole substituent positions dictate metal-ligand interactions and material properties .

Biologische Aktivität

Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Overview of Triazole Compounds

Triazoles are nitrogen-containing heterocycles known for their broad spectrum of biological activities. They are classified into two isomers: 1,2,3-triazoles and 1,2,4-triazoles. The 1,2,3-triazole derivatives have been particularly noted for their applications in medicinal chemistry due to their ability to interact with various biological targets .

Biological Activities

Antimicrobial Activity

Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate has demonstrated significant antimicrobial properties. Research indicates that triazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, a study evaluated the antibacterial efficacy of several triazole compounds against Staphylococcus aureus and Pseudomonas aeruginosa, showing promising results in inhibiting bacterial growth .

| Compound | Activity Against | IC50 (µg/mL) |

|---|---|---|

| Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate | S. aureus | 32.5 |

| P. aeruginosa | 28.7 |

Anticancer Activity

The anticancer potential of Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate has been explored in various studies. One significant study reported the synthesis of new triazole derivatives that were tested against multiple cancer cell lines including HCT116 and Mia-PaCa2. Among these compounds, some exhibited IC50 values indicating effective cytotoxicity against cancer cells .

| Compound | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate | HCT116 | 42.5 |

| Mia-PaCa2 | 64.3 |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate exhibits anti-inflammatory effects. The compound has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate is attributed to its ability to form non-covalent interactions with biological macromolecules such as enzymes and receptors. The unique triazole ring structure facilitates these interactions through hydrogen bonding and π–π stacking interactions . This mechanism underlies its diverse pharmacological effects.

Case Studies

Case Study 1: Anticancer Efficacy

A recent study synthesized various triazole derivatives and assessed their anticancer activity against HCT116 and MDA-MB231 cell lines. Among the derivatives tested, Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate showed notable cytotoxicity with an IC50 value of 42.5 µg/mL against MDA-MB231 cells .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of triazole derivatives including Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate. The results indicated effective inhibition against Staphylococcus aureus, with an IC50 value of 32.5 µg/mL .

Q & A

Q. What are the standard synthetic protocols for Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate?

The compound is synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry method. Key steps include:

Q. How is the compound structurally characterized?

Routine characterization includes:

- NMR spectroscopy : ¹H/¹³C NMR to confirm triazole ring formation and substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 264 [M+H]⁺) validate molecular weight .

- X-ray crystallography : Resolves spatial arrangements (e.g., monoclinic P2₁/c space group, bond angles ~104°) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in CuAAC synthesis?

- Catalyst tuning : Use CuI instead of CuSO₄ for higher regioselectivity and reduced side reactions .

- Solvent polarity : DMSO enhances reaction rates but may require post-reaction dilution to prevent decomposition .

- Real-time monitoring : Employ TLC or inline IR spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How can computational methods resolve contradictions in spectroscopic data?

- DFT calculations : Predict NMR chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G*) to validate experimental peaks .

- Molecular dynamics (MD) : Simulate solvent effects on triazole ring conformation to explain solubility variations .

Q. What strategies are used to elucidate the compound’s mechanism of action in biological systems?

- Enzyme inhibition assays : Test affinity for fungal cytochrome P450 enzymes (e.g., lanosterol 14α-demethylase) via IC₅₀ measurements .

- Structure-activity relationship (SAR) : Modify substituents (e.g., methoxy vs. trifluoromethyl groups) to assess impact on antimicrobial potency .

Q. How is crystallographic data interpreted to understand molecular packing?

- SHELXL/OLEX2 refinement : Analyze intermolecular interactions (e.g., C–H···N hydrogen bonds) to explain lattice stability .

- Hirshfeld surface analysis : Quantify contact contributions (e.g., π-π stacking vs. van der Waals interactions) .

Q. What methodologies address stability challenges during storage or formulation?

- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .

- Lyophilization : Improve shelf life by converting to a stable amorphous solid .

Q. How are computational docking studies applied to predict biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.